3-Ethylcyclohexane-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15ClO2S |
|---|---|
Molecular Weight |
210.72 g/mol |
IUPAC Name |
3-ethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
ZGNDGZJGXJYILS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethylcyclohexane 1 Sulfonyl Chloride and Analogues
Classical and Established Synthetic Approaches
Established synthetic routes offer reliable and versatile methods for accessing sulfonyl chlorides, including analogues of 3-ethylcyclohexane-1-sulfonyl chloride. These methods are broadly categorized based on the starting material and the nature of the chemical transformation.
The most common and direct route to alkyl and cycloalkyl sulfonyl chlorides is the oxidative chlorination of the corresponding thiols or disulfides. researchgate.net This transformation involves the oxidation of the sulfur atom and its simultaneous chlorination. The precursor for this compound in these methods would be 3-ethylcyclohexanethiol or its corresponding disulfide, bis(3-ethylcyclohexyl) disulfide. Various reagent systems have been developed to achieve this conversion efficiently.
Hydrogen peroxide (H₂O₂) is a powerful and environmentally benign oxidant that can be paired with a chlorine source to convert thiols into sulfonyl chlorides. A particularly effective system combines H₂O₂ with thionyl chloride (SOCl₂). organic-chemistry.orgacs.org This reagent combination is highly reactive, enabling the direct oxidative conversion of a wide range of thiol derivatives, including aliphatic thiols, to their corresponding sulfonyl chlorides with high purity and in excellent yields. organic-chemistry.orgacs.org The reactions are typically rapid, often completing within minutes at room temperature. organic-chemistry.org
The proposed mechanism involves the initial oxidation of the thiol to a disulfide intermediate, which is then further oxidized and chlorinated to yield the sulfonyl chloride. organic-chemistry.org This method's broad applicability and chemoselectivity make it a suitable process for the synthesis of complex molecules. organic-chemistry.org
Table 1: Examples of Peroxide-Mediated Synthesis of Sulfonyl Chlorides
| Starting Thiol | Oxidant System | Reaction Time | Yield (%) |
|---|---|---|---|
| Dodecanethiol | H₂O₂/SOCl₂ | 1 min | 97 |
| Cyclohexanethiol | H₂O₂/SOCl₂ | 1 min | 95 |
| Thiophenol | H₂O₂/SOCl₂ | 1 min | 96 |
| 4-Methylthiophenol | H₂O₂/SOCl₂ | 1 min | 98 |
Data sourced from Bahrami, K., et al. (2009). organic-chemistry.org
Sodium hypochlorite (B82951) (NaOCl), the active component of household bleach, serves as an inexpensive and readily available reagent for oxidative chlorination. organic-chemistry.org Protocols using bleach are considered environmentally friendly and are suitable for large-scale synthesis. organic-chemistry.org The reaction can be performed on various sulfur-containing substrates, including thiols and disulfides. researchgate.net
A refined version of this method utilizes crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O). The reaction of thiols or disulfides with NaOCl·5H₂O in acetic acid efficiently produces the corresponding sulfonyl chlorides. researchgate.net The generation of hypochlorous acid (HOCl) is essential for the reaction to proceed. researchgate.net The conditions are generally mild, and the process is straightforward, making it a practical choice for laboratory synthesis.
Table 2: Hypochlorite-Mediated Synthesis of Sulfonyl Chlorides
| Substrate | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Diphenyl disulfide | NaOCl·5H₂O | Acetic Acid | 91 |
| Dibenzyl disulfide | NaOCl·5H₂O | Acetic Acid | 85 |
| Dicyclohexyl disulfide | NaOCl·5H₂O | Acetic Acid | 88 |
| Thiophenol | NaOCl·5H₂O | Acetic Acid | 89 |
Illustrative yields based on protocols described by Kirihara, M., et al. researchgate.net
Oxone, a stable and versatile triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active oxidant, provides a green alternative for the synthesis of sulfonyl chlorides. rsc.orgresearchgate.net In combination with a halide source like potassium chloride (KCl), Oxone facilitates the efficient oxyhalogenation of thiols and disulfides. rsc.org A significant advantage of this method is its ability to use water as the solvent, aligning with the principles of green chemistry. rsc.org
The reaction is typically rapid, occurring at room temperature and producing sulfonyl chlorides in high yields. rsc.org This protocol is applicable to a variety of aromatic and aliphatic thiols and disulfides, suggesting its utility for the synthesis of this compound from its corresponding thiol or disulfide precursor.
Table 3: Oxone-Mediated Synthesis of Sulfonyl Chlorides from Thiols in Water
| Thiol Substrate | Halide Source | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Thiophenol | KCl | 10 | 98 |
| 4-Chlorothiophenol | KCl | 15 | 95 |
| 4-Methylthiophenol | KCl | 10 | 96 |
| 1-Dodecanethiol | KCl | 20 | 85 |
Data sourced from Madabhushi, S., et al. rsc.org
The Sandmeyer reaction is a classical method for converting an aromatic amino group into various functionalities, including halides and cyano groups, via a diazonium salt intermediate. wikipedia.orgnih.gov This reaction can be adapted to produce sulfonyl chlorides from aromatic amines. organic-chemistry.orgorganic-chemistry.org The process involves the diazotization of an amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of acid, followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. wikipedia.org
For the synthesis of an aliphatic compound like this compound, this method would require the precursor 3-ethylcyclohexylamine. The amine would be converted to its corresponding diazonium salt, which would then be subjected to a copper-catalyzed reaction with a source of sulfur dioxide and chloride. The use of stable SO₂ surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex), has modernized this approach, avoiding the handling of gaseous sulfur dioxide. organic-chemistry.org
Direct chlorosulfonylation involves the simultaneous introduction of both the sulfur dioxide and chlorine moieties onto a hydrocarbon backbone. The Reed reaction is a classic example of this transformation, proceeding via a free-radical mechanism. wikipedia.org This reaction involves treating an alkane with a mixture of sulfur dioxide and chlorine gas under ultraviolet (UV) light. wikipedia.org
RH + SO₂ + Cl₂ --(UV light)--> RSO₂Cl + HCl
Applying this method to ethylcyclohexane (B155913) could theoretically yield this compound. However, free-radical reactions on cycloalkanes often lack regioselectivity, which would likely result in a mixture of isomeric products, complicating purification and reducing the yield of the desired compound.
Another approach is the use of chlorosulfonic acid (HSO₃Cl). While highly effective for aromatic compounds, its reaction with alkanes typically requires more forcing conditions and can also lead to mixtures of products and potential side reactions. orgsyn.org
Oxidative Chlorination of Thiol Precursors and Disulfides
Modern and Sustainable Synthetic Strategies
The synthesis of sulfonyl chlorides, a critical class of intermediates in the chemical and pharmaceutical industries, has traditionally relied on methods that often involve harsh reagents and generate significant waste. Recent research has focused on developing more modern and sustainable synthetic strategies that are safer, more efficient, and environmentally benign. These approaches, including photocatalysis, continuous flow chemistry, and the application of green chemistry principles, are applicable to the synthesis of aliphatic sulfonyl chlorides such as this compound and its analogues.
Photocatalytic Pathways for Sulfonyl Chloride Formation
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. nih.gov This approach utilizes photons as traceless reagents to initiate chemical transformations, often at room temperature. nih.gov In the context of sulfonyl chloride synthesis, photocatalysis provides a sustainable alternative to traditional methods that require strong oxidizing agents. researchgate.netmpg.de
Researchers have developed photocatalytic methods to produce sulfonyl chlorides from a variety of precursors, including arenediazonium salts, thiols, and thioacetates. nih.govmpg.de A notable advancement is the use of heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI), a type of carbon nitride. mpg.deresearchgate.netacs.org K-PHI can mediate the synthesis of sulfonyl chlorides from arenediazonium salts with yields ranging from 50-95% under visible light irradiation at room temperature. nih.govmpg.de This method demonstrates high tolerance for various functional groups and is considered a sustainable alternative to the classical Meerwein chlorosulfonylation reaction. nih.govmpg.deacs.org The necessary sulfur dioxide (SO₂) and chloride ions can be conveniently generated in situ from the hydrolysis of thionyl chloride. acs.org
Another innovative strategy involves chromoselective catalysis, where the reaction pathway and resulting product are controlled by the wavelength of the incident light. nih.gov Using a K-PHI photocatalyst, S-arylthioacetates can be selectively converted into three different products from the same reaction mixture: aryl chlorides under UV/purple light, sulfonyl chlorides with blue/white light, and diaryl disulfides at green to red light. nih.gov For example, phenylsulfonyl chloride was synthesized from thiophenol with a 90% yield and from phenylthioacetate with a 93% yield using this method. nih.gov Transition-metal-based photocatalysts, such as iridium and copper complexes, have also been successfully employed to synthesize sulfonyl chlorides and their derivatives from alkenes and sulfonyl chlorides, respectively. acs.org
| Starting Material | Photocatalyst | Light Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Arenediazonium Salts | Potassium Poly(heptazine imide) (K-PHI) | 465 nm LED | Acetonitrile | 50-95 | acs.org |
| Thiophenol | Potassium Poly(heptazine imide) (K-PHI) | 465 nm LED | Acetonitrile/Water | 90 | nih.gov |
| S-Phenylthioacetate | Potassium Poly(heptazine imide) (K-PHI) | 465 nm LED | Acetonitrile/Water | 93 | nih.gov |
| Alkenes + CF3SO2Cl | [Cu(dap)2Cl] | Visible Light | Not Specified | High | acs.org |
Continuous Flow Chemistry Applications in Synthesis
Continuous flow chemistry has become an increasingly important technology for the synthesis of chemical compounds, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. researchgate.net The preparation of sulfonyl chlorides often involves highly exothermic reactions and difficult-to-handle reagents, making it an ideal candidate for flow chemistry applications. rsc.org Continuous flow reactors provide superior control over reaction parameters such as temperature and residence time, which helps to mitigate thermal runaway and improve process safety. rsc.orgnih.gov
A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent. rsc.org This method, utilizing a small reactor volume (639 μL) and a short residence time (41 seconds), achieved a very high space–time yield of 6.7 kg L⁻¹ h⁻¹, demonstrating the efficiency of flow processing. rsc.org Similarly, a continuous manufacturing process for aryl sulfonyl chlorides using chlorosulfonic acid has been described. mdpi.com This automated system, employing multiple continuous stirred-tank reactors (CSTRs), significantly improved the space-time yield from 0.072 g mL⁻¹ h⁻¹ in an optimized batch process to 0.139 g mL⁻¹ h⁻¹ in the flow system. mdpi.com
The implementation of flow chemistry not only enhances safety by minimizing the volume of hazardous materials at any given time but also allows for rapid optimization and scale-up of reaction conditions. rsc.orgmdpi.comchemrxiv.org These systems can produce multi-hundred-gram quantities of the desired product with improved consistency and reliability. mdpi.com
| Parameter | Optimized Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Production Scale | ~65 g in 6.5 h | 500 g in 12 h | mdpi.com |
| Space-Time Yield | 0.072 g mL-1 h-1 | 0.139 g mL-1 h-1 | mdpi.com |
| Safety | Higher risk due to large volume and exotherm | Improved safety via small reactor volume and enhanced thermal control | rsc.orgmdpi.com |
| Process Control | Limited | Exquisite control over parameters | rsc.org |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of sulfonyl chlorides, this translates to developing routes that utilize safer reagents, minimize waste, and employ environmentally friendly conditions. rsc.orgsarchemlabs.com
A key focus has been the replacement of hazardous chlorinating agents and oxidants. rsc.org Environmentally benign methods have been developed using reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), N-chlorosuccinimide (NCS), and even household bleach (sodium hypochlorite). rsc.orgorganic-chemistry.orgorganic-chemistry.org For instance, a metal-free synthesis of sulfonyl chlorides from thiols was developed using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant in an aqueous solution of HCl. rsc.org This process greatly reduces solvent use as the product can be isolated by simple filtration. rsc.org
Another green approach involves the use of S-alkylisothiourea salts as starting materials. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These salts are odorless, easily prepared from readily available materials, and react under mild conditions with NCS to produce sulfonyl chlorides in high yields. organic-chemistry.orggoogle.com A significant advantage of this method is its sustainability; the water-soluble byproduct, succinimide, can be recovered and converted back into the starting reagent, NCS, using bleach. organic-chemistry.orgresearchgate.net The development of catalytic methods and the use of alternative, sustainable solvents are also central to greener synthetic route design. sarchemlabs.comrsc.org
| Starting Material | Green Reagent/System | Key Advantages | Reference |
|---|---|---|---|
| Thiols | NaDCC·2H2O | Environmentally friendly oxidant, mild conditions | rsc.org |
| Thiols | Ammonium Nitrate / O2 / aq. HCl | Metal-free, oxygen as terminal oxidant, reduced solvent use | rsc.org |
| S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS) | Odorless precursors, recyclable byproduct (succinimide) | organic-chemistry.orgresearchgate.net |
| S-Alkylisothiourea Salts | Sodium Hypochlorite (Bleach) | Clean, economic, readily available reagent | organic-chemistry.org |
| S-Alkylisothiourea Salts | Sodium Chlorite (NaClO2) | Convenient, safe, environmentally benign | organic-chemistry.org |
Reaction Mechanisms and Reactivity of 3 Ethylcyclohexane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom in 3-ethylcyclohexane-1-sulfonyl chloride is highly susceptible to attack by nucleophiles. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, which creates a significant partial positive charge on the sulfur atom. Nucleophilic substitution at the sulfonyl chloride group typically proceeds through a bimolecular nucleophilic substitution (Sɴ2) type mechanism at the sulfur center. nih.govmdpi.comnih.gov The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the formation of a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. nih.govmdpi.comnih.gov
Formation of Sulfonamides with Primary and Secondary Amines
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted sulfonamides. ekb.egucl.ac.uknih.gov This reaction, often referred to as sulfonylation, is a cornerstone of sulfonamide synthesis. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom by the base to yield the stable sulfonamide. libretexts.orgyoutube.com
Reaction with Primary Amines: R-NH₂ + 3-Ethylcyclohexyl-SO₂Cl → 3-Ethylcyclohexyl-SO₂-NH-R + HCl
Reaction with Secondary Amines: R₂NH + 3-Ethylcyclohexyl-SO₂Cl → 3-Ethylcyclohexyl-SO₂-NR₂ + HCl
The table below provides representative examples of sulfonamides that can be synthesized from this compound and various primary and secondary amines.
| Amine | Product |
| Methylamine | N-Methyl-3-ethylcyclohexane-1-sulfonamide |
| Diethylamine | N,N-Diethyl-3-ethylcyclohexane-1-sulfonamide |
| Aniline | N-Phenyl-3-ethylcyclohexane-1-sulfonamide |
| Piperidine | 1-(3-Ethylcyclohexylsulfonyl)piperidine |
Synthesis of Sulfonate Esters with Alcohols and Phenols
In a similar fashion to the formation of sulfonamides, this compound reacts with alcohols and phenols to produce sulfonate esters. eurjchem.comgoogle.comyoutube.com This reaction is also typically performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. youtube.com The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. libretexts.org
The formation of sulfonate esters is a valuable transformation in organic synthesis as it converts a poor leaving group (hydroxyl) into a very good leaving group (sulfonate). libretexts.org This "activation" of the alcohol allows for subsequent nucleophilic substitution or elimination reactions at the carbon atom that was attached to the oxygen. youtube.com
Reaction with Alcohols: R-OH + 3-Ethylcyclohexyl-SO₂Cl → 3-Ethylcyclohexyl-SO₂-OR + HCl
Reaction with Phenols: Ar-OH + 3-Ethylcyclohexyl-SO₂Cl → 3-Ethylcyclohexyl-SO₂-OAr + HCl
The following table illustrates the types of sulfonate esters that can be formed from this compound.
| Alcohol/Phenol | Product |
| Methanol | Methyl 3-ethylcyclohexane-1-sulfonate |
| Ethanol | Ethyl 3-ethylcyclohexane-1-sulfonate |
| Phenol | Phenyl 3-ethylcyclohexane-1-sulfonate |
| p-Cresol | p-Tolyl 3-ethylcyclohexane-1-sulfonate |
Reactions with Carbon-Based Nucleophiles
While less common than reactions with nitrogen and oxygen nucleophiles, this compound can react with certain carbon-based nucleophiles, such as Grignard reagents and organocuprates. These reactions can lead to the formation of sulfones, where a new carbon-sulfur bond is established.
The reaction with a Grignard reagent (R-MgX) would proceed via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the sulfonyl chloride.
Reaction with Grignard Reagents: R-MgX + 3-Ethylcyclohexyl-SO₂Cl → 3-Ethylcyclohexyl-SO₂-R + MgXCl
These reactions expand the synthetic utility of this compound beyond the synthesis of sulfonamides and sulfonate esters.
Radical Pathways Involving this compound
Under specific conditions, typically involving radical initiators (e.g., AIBN) or photolysis, the sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a sulfonyl radical. scispace.com Sulfonyl radicals are versatile intermediates in organic synthesis and can participate in a variety of radical reactions. magtech.com.cnnih.gov
Generation and Reactivity of Sulfonyl Radicals
The 3-ethylcyclohexane-1-sulfonyl radical is formed by the homolytic cleavage of the S-Cl bond:
3-Ethylcyclohexyl-SO₂Cl → 3-Ethylcyclohexyl-SO₂• + Cl•
Once generated, the 3-ethylcyclohexane-1-sulfonyl radical can undergo several characteristic reactions. A key reaction is its addition to unsaturated systems like alkenes and alkynes. This addition is often reversible, and the subsequent fate of the resulting radical adduct depends on the reaction conditions and the structure of the substrate.
Another important reaction of sulfonyl radicals is desulfonylation, where the radical loses sulfur dioxide to form an alkyl or aryl radical. However, for alkanesulfonyl radicals like the 3-ethylcyclohexane-1-sulfonyl radical, this process is generally less favorable than for arenesulfonyl radicals.
Chain Propagation and Termination Mechanisms
Radical reactions involving this compound typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps.
Initiation: As described above, the initiation step is the formation of the 3-ethylcyclohexane-1-sulfonyl radical.
Chain Propagation: The sulfonyl radical can then react with a substrate, for example, by adding to an alkene, to generate a new carbon-centered radical. This new radical can then propagate the chain by reacting with another molecule of this compound to abstract a chlorine atom, thereby forming a new sulfonyl radical.
3-Ethylcyclohexyl-SO₂• + CH₂=CHR → 3-Ethylcyclohexyl-SO₂-CH₂-C•HR
3-Ethylcyclohexyl-SO₂-CH₂-C•HR + 3-Ethylcyclohexyl-SO₂Cl → 3-Ethylcyclohexyl-SO₂-CH₂-CHClR + 3-Ethylcyclohexyl-SO₂•
Termination: The radical chain is terminated when two radical species combine. This can occur through various combinations of the radicals present in the reaction mixture.
2 x 3-Ethylcyclohexyl-SO₂• → 3-Ethylcyclohexyl-SO₂-SO₂-Cyclohexylethyl-3
3-Ethylcyclohexyl-SO₂• + Cl• → 3-Ethylcyclohexyl-SO₂Cl
2 x Cl• → Cl₂
Desulfitative Cross-Coupling Reactions
Desulfitative cross-coupling reactions, wherein the sulfonyl chloride group acts as a leaving group with the extrusion of sulfur dioxide (SO₂), have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While palladium-catalyzed desulfitative couplings are common for aryl sulfonyl chlorides, their application to alkanesulfonyl chlorides like this compound is often complicated by competing side reactions, such as β-hydride elimination. core.ac.ukresearchgate.net
However, alternative catalytic systems have been developed to address this challenge. Iron-catalyzed desulfinylative cross-coupling reactions, for instance, have been shown to be effective for coupling alkanesulfonyl chlorides with Grignard reagents. core.ac.ukresearchgate.net In such a reaction, this compound could potentially react with an organomagnesium halide (R'-MgX) in the presence of an iron catalyst like iron(III) acetylacetonate (B107027) [Fe(acac)₃]. The proposed mechanism involves the formation of an iron-centered intermediate which, after reaction with the Grignard reagent and extrusion of SO₂, generates the cross-coupled product where the sulfonyl chloride group is replaced by the organic moiety from the Grignard reagent. This method avoids the high temperatures and phosphine (B1218219) ligands often required in palladium catalysis and circumvents the problematic β-elimination pathway. core.ac.uk
Table 1: Plausible Iron-Catalyzed Desulfitative Cross-Coupling of this compound with Grignard Reagents
| Entry | Grignard Reagent (R'-MgX) | Potential Product | Catalyst | Notes |
|---|---|---|---|---|
| 1 | Phenylmagnesium Bromide | 3-Ethyl-1-phenylcyclohexane | Fe(acac)₃ | Provides a route to arylated cyclohexanes. |
| 2 | n-Hexylmagnesium Bromide | 1-Hexyl-3-ethylcyclohexane | Fe(acac)₃ | Forms a C(sp³)-C(sp³) bond. |
This table is illustrative of potential reactions based on analogous systems and does not represent experimentally verified data for this compound.
Electrophilic Behavior and Cyclohexane (B81311) Ring Transformations
The sulfur atom in this compound is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles.
While the sulfonyl chloride group itself is the electrophilic center, its direct use in Friedel-Crafts type reactions to sulfonylate an aromatic ring is a standard transformation in organic chemistry, known as aromatic sulfonylation. masterorganicchemistry.com In this reaction, an aromatic compound acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A Lewis acid catalyst, such as AlCl₃ or FeCl₃, is typically required to activate the sulfonyl chloride, making it a more potent electrophile. wikipedia.orglibretexts.org
The reaction of an arene (e.g., benzene (B151609) or toluene) with an alkanesulfonyl chloride like this compound, in the presence of AlCl₃, would be expected to yield the corresponding alkyl aryl sulfone.
Mechanism Outline:
Formation of the Electrophile: The sulfonyl chloride coordinates with the Lewis acid (AlCl₃), increasing the positive charge on the sulfur atom and forming a highly reactive complex or a sulfonyl cation.
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the final sulfone product. masterorganicchemistry.com
Table 2: Potential Products of Friedel-Crafts Sulfonylation with this compound
| Aromatic Substrate | Expected Major Product(s) | Catalyst |
|---|---|---|
| Benzene | (3-Ethylcyclohexyl)sulfonylbenzene | AlCl₃ |
| Toluene | 1-((3-Ethylcyclohexyl)sulfonyl)-4-methylbenzene (para) and 1-((3-Ethylcyclohexyl)sulfonyl)-2-methylbenzene (ortho) | AlCl₃ |
This table illustrates expected outcomes based on general principles of electrophilic aromatic substitution.
The cyclohexane ring of this compound is generally stable under many reaction conditions. However, transformations that generate a carbocation on the cyclohexyl ring could potentially lead to rearrangement reactions. Such carbocationic intermediates are not typically formed directly from the sulfonyl chloride but could arise under specific solvolysis conditions or during Friedel-Crafts alkylation reactions where the cyclohexyl group itself acts as the electrophile (which is not the primary reactivity of a sulfonyl chloride).
If a reaction were to induce the loss of the -SO₂Cl group as a leaving group to form a 3-ethylcyclohexyl cation (a secondary carbocation), this intermediate could undergo a 1,2-hydride shift to form a more stable tertiary carbocation at position 3. Subsequent reaction with a nucleophile would lead to a rearranged product. Furthermore, more complex rearrangements like ring contraction to a cyclopentylmethyl cation system are also known for cyclohexyl cations under certain conditions, although this is less common. berhamporegirlscollege.ac.in It is important to note that such rearrangements are speculative for this specific compound, as the C-S bond is strong and does not typically cleave to form a carbocation in this manner. Rearrangements are more likely in reactions involving the ethyl substituent or if the sulfonyl group is first transformed into a better leaving group under strongly acidic or forcing conditions.
Conformational Effects on Reaction Stereoselectivity
The stereochemical outcome of reactions involving this compound is intricately linked to the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for a cyclohexane ring, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformers and the steric environment of the sulfonyl chloride group in each play a crucial role in determining the stereoselectivity of its reactions.
The this compound molecule can exist as two primary chair conformers that are in equilibrium through a process of ring-flipping. In one conformer, both the ethyl group at the C-3 position and the sulfonyl chloride group at the C-1 position can be equatorial, or one can be equatorial and the other axial. The preferred conformation is the one that minimizes steric hindrance, primarily 1,3-diaxial interactions. magtech.com.cnmsu.edu Generally, substituents prefer the equatorial position to avoid these steric clashes. numberanalytics.com
The reactivity of the sulfonyl chloride group is highly dependent on its axial or equatorial orientation. Studies on analogous cyclohexanesulfonyl chlorides have shown that the reaction mechanism and rate can differ significantly between conformers. researchgate.net For instance, in elimination reactions that proceed through a sulfene (B1252967) intermediate, the axial conformer is often more reactive. This is because the anti-periplanar arrangement of an axial proton on the adjacent carbon and the axial leaving group (chloride) is geometrically favorable for E2 elimination.
Conversely, for reactions involving direct nucleophilic attack on the sulfur atom (SN2-type reaction), the equatorial conformer may be more reactive. researchgate.net An equatorial sulfonyl chloride group is sterically more accessible to an incoming nucleophile, whereas an axial group is shielded by the axial hydrogens on the same side of the ring (at C-3 and C-5). numberanalytics.com
The interplay of these conformational factors dictates the stereoselectivity of reactions. If a reaction proceeds preferentially through the axial conformer, the product's stereochemistry will reflect the stereoelectronics of that pathway. If the reaction favors the less sterically hindered equatorial conformer, a different stereochemical outcome will be observed.
The following interactive table summarizes the general influence of the sulfonyl chloride group's conformation on the reaction pathway and stereoselectivity.
| Conformer | Position of -SO2Cl | Favored Reaction Type | Rationale | Predicted Stereochemical Outcome |
| A | Axial | Elimination (Sulfene Formation) | Anti-periplanar arrangement of β-hydrogen and leaving group facilitates E2 elimination. | Dependent on the subsequent trapping of the planar sulfene intermediate. |
| B | Equatorial | Nucleophilic Substitution (SN2) | Reduced steric hindrance allows for easier access of the nucleophile to the sulfur center. | Inversion of configuration at the sulfur atom. |
It is important to note that the equilibrium between the chair conformers is dynamic. The relative energies of the conformers, influenced by the A-values of the substituents (a measure of the steric strain of an axial substituent), will determine the population of each conformer at a given temperature. lumenlearning.com For this compound, the conformational preference will be a balance between the steric demands of the ethyl group and the sulfonyl chloride group. The ethyl group has a well-established preference for the equatorial position. The sulfonyl chloride group is also sterically demanding and will favor the equatorial position. Therefore, the di-equatorial conformer is expected to be the most stable and abundant. However, the less stable conformers with axial substituents, though present in smaller concentrations, may be significantly more reactive under certain conditions, leading to a complex product distribution.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 3 Ethylcyclohexane 1 Sulfonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Ethylcyclohexane-1-sulfonyl chloride, offering detailed information about the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon and proton environments within the structure.
Elucidation of Cyclohexane (B81311) Ring Conformation and Stereochemistry
The cyclohexane ring of this compound exists predominantly in a chair conformation to minimize angular and torsional strain. pressbooks.pub The substituents, an ethyl group at position 3 and a sulfonyl chloride group at position 1, can be oriented in either axial or equatorial positions. The relative stability of the resulting diastereomers is determined by steric interactions, particularly 1,3-diaxial interactions. libretexts.org
¹H NMR spectroscopy is particularly powerful for conformational analysis. The chemical shifts and coupling constants (J-values) of the ring protons are highly dependent on their axial or equatorial orientation. cdnsciencepub.com Axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. researchgate.net The coupling constants between adjacent protons are governed by the Karplus relationship, which correlates the dihedral angle to the magnitude of the coupling. nih.gov For instance, a large coupling constant (typically 8-13 Hz) is observed for axial-axial (³Jₐₐ) interactions due to the ~180° dihedral angle, while smaller couplings (typically 2-5 Hz) are characteristic of axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) interactions. nih.gov
In this compound, the bulky sulfonyl chloride and ethyl groups will preferentially occupy the equatorial positions to avoid destabilizing 1,3-diaxial interactions. libretexts.org Low-temperature NMR studies can be employed to slow down the rate of chair-chair interconversion, allowing for the direct observation of individual conformers and the determination of the conformational free energy difference. cdnsciencepub.comcdnsciencepub.comacs.org
¹³C NMR spectroscopy also provides valuable information for stereochemical assignment. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their steric environment. Generally, carbons bearing axial substituents are shielded and appear at a higher field (lower ppm) compared to those with equatorial substituents, a phenomenon known as the gamma-gauche effect. researchgate.net The chemical shifts for the ethyl group and the cyclohexane ring can be predicted based on data from similar compounds like ethylcyclohexane (B155913). chemicalbook.comdocbrown.info
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Proton | Predicted ¹H Chemical Shift (ppm) |
| C1 | 75-85 | H1 (axial) | 3.5-3.8 |
| C2 | 30-35 | H2 (axial) | 1.2-1.5 |
| H2 (equatorial) | 1.8-2.1 | ||
| C3 | 35-40 | H3 (axial) | 1.1-1.4 |
| C4 | 25-30 | H4 (axial) | 1.2-1.5 |
| H4 (equatorial) | 1.8-2.1 | ||
| C5 | 25-30 | H5 (axial) | 1.2-1.5 |
| H5 (equatorial) | 1.8-2.1 | ||
| C6 | 30-35 | H6 (axial) | 1.2-1.5 |
| H6 (equatorial) | 1.8-2.1 | ||
| CH₂ (ethyl) | 28-32 | CH₂ (ethyl) | 1.4-1.7 |
| CH₃ (ethyl) | 10-15 | CH₃ (ethyl) | 0.8-1.0 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual values may vary.
Isotopic Labeling for Mechanistic Studies
Isotopic labeling is a powerful technique to trace the pathways of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. numberanalytics.comwikipedia.org In studies involving this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated into the molecule.
For example, to investigate the mechanism of a nucleophilic substitution reaction at the sulfur center, the sulfonyl chloride group could be enriched with ¹⁸O. By analyzing the distribution of ¹⁸O in the products using mass spectrometry or NMR, one can determine whether the reaction proceeds via an Sₙ2-type mechanism or through a sulfene (B1252967) intermediate. nih.gov Deuterium labeling of the cyclohexane ring can help elucidate elimination reaction mechanisms and stereochemical outcomes. The presence of deuterium can also induce small but measurable isotope shifts in the ¹³C NMR spectrum, which can aid in signal assignment. cdnsciencepub.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and monitor the progress of reactions involving this compound.
Identification of Sulfonyl Chloride Functional Group
The sulfonyl chloride (-SO₂Cl) group has characteristic vibrational modes that give rise to strong absorptions in the IR and Raman spectra. The most prominent of these are the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear as two strong bands in the IR spectrum. acdlabs.comblogspot.com The S-Cl stretching vibration is also characteristic and is often observed at lower frequencies. cdnsciencepub.com The C-H stretching and bending vibrations of the ethyl and cyclohexane moieties are also readily identifiable. acdlabs.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| -SO₂Cl | Asymmetric S=O stretch | 1370-1410 | Strong |
| Symmetric S=O stretch | 1166-1204 | Strong | |
| S-Cl stretch | 375-385 | Strong (Raman), Medium (IR) | |
| C-H (alkane) | C-H stretch | 2850-3000 | Strong |
| C-H bend | 1350-1470 | Medium |
Data compiled from references acdlabs.comcdnsciencepub.compublish.csiro.aupublish.csiro.au.
Raman spectroscopy is complementary to IR spectroscopy. The S=O symmetric stretch and the S-Cl stretch often give rise to strong signals in the Raman spectrum, which can be useful for confirmation of the functional group. publish.csiro.aupublish.csiro.au
Monitoring of Reaction Progress
Vibrational spectroscopy is a valuable tool for real-time monitoring of reactions involving this compound. ionike.comcam.ac.uk For instance, in a reaction where the sulfonyl chloride is converted to a sulfonamide or a sulfonate ester, the disappearance of the characteristic S-Cl stretching band and the appearance of new bands corresponding to the product can be tracked over time. ionike.com This allows for the determination of reaction kinetics and optimization of reaction conditions. The conversion of the sulfonyl chloride group to a sulfonic acid can also be monitored by the appearance of a broad O-H stretching band. nih.gov
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Upon electron ionization (EI), the molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope. acdlabs.com Similarly, the presence of sulfur can be indicated by the A+2 peak from the ³⁴S isotope. britannica.com
The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. Common fragmentation pathways for alkyl sulfonyl chlorides include the loss of the chlorine atom (M-Cl) and the loss of the SO₂Cl group. The cyclohexane ring can also undergo fragmentation, typically losing ethylene (B1197577) or other small neutral molecules, leading to characteristic ions at m/z values such as 83, 69, 55, and 41. msu.edudocbrown.infopressbooks.pub High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.
Table 3: Potential Mass Spectrometry Fragments of this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [C₈H₁₅SO₂Cl]⁺• | Molecular Ion | 210 |
| [C₈H₁₅SO₂]⁺ | Loss of Cl | 175 |
| [C₈H₁₅]⁺ | Loss of SO₂Cl | 111 |
| [C₆H₁₀SO₂Cl]⁺• | Loss of C₂H₅ (ethyl group) | 181 |
| [C₆H₁₁]⁺ | Cyclohexyl cation | 83 |
These are predicted fragmentation patterns. The relative abundances of these ions would need to be determined experimentally.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision, often to within sub-parts-per-million (ppm) levels. longdom.org This capability allows for the determination of an unambiguous elemental composition from the exact mass measurement, a critical step in the identification of a newly synthesized or isolated compound. mdpi.com
For this compound, the molecular formula is C8H15ClO2S. HRMS analysis would be used to verify this composition. The instrument measures the exact mass of the molecular ion ([M]•+ or protonated molecule [M+H]+), which can then be compared to the calculated theoretical mass.
Table 1: Theoretical and Measured Masses for Molecular Formula Confirmation
| Molecular Formula | Ion Type | Calculated Exact Mass | Expected Measured Mass (example) | Mass Error (ppm) |
|---|---|---|---|---|
| C8H15ClO2S | [M]•+ | 210.04298 | 210.0428 | -0.86 |
Note: The expected measured mass and mass error are hypothetical examples illustrating typical HRMS accuracy.
The presence of chlorine and sulfur atoms provides a distinct isotopic pattern that further confirms the elemental composition. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), while sulfur has isotopes ³²S (95.02%), ³³S (0.75%), and ³⁴S (4.21%). The HRMS spectrum would show a characteristic cluster of peaks for the molecular ion, with the [M+2]•+ peak having a relative intensity of approximately 32% of the [M]•+ peak, primarily due to the ³⁷Cl isotope. This isotopic signature, combined with the high-accuracy mass measurement, provides definitive confirmation of the molecular formula. nih.gov
Fragmentation Studies for Structural Insights
The primary fragmentation pathways would likely involve:
Loss of the Chlorine Atom: Cleavage of the S-Cl bond is a common fragmentation pathway for sulfonyl chlorides, leading to the formation of an acylium-type ion [C8H15SO2]+. researchgate.net
Loss of Sulfur Dioxide: Subsequent or direct loss of SO2 from the molecular ion or other fragments is a characteristic fragmentation for sulfonyl compounds. aaqr.org
Cleavage of the Ethyl Group: The bond between the cyclohexane ring and the ethyl substituent can break, leading to the loss of an ethyl radical (•C2H5). chegg.com
Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, often initiated by the loss of the ethyl group or the sulfonyl chloride group, leading to a series of smaller hydrocarbon fragments. A common fragmentation for cyclohexane derivatives involves the loss of ethene (C2H4) from the molecular ion. msu.edudocbrown.info
Table 2: Predicted Key Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Ion | Formula | Notes on Formation |
|---|---|---|---|
| 181 | [M - C2H5]+ | [C6H10ClO2S]+ | Loss of the ethyl radical from the molecular ion. |
| 146 | [M - SO2]+• | [C8H15Cl]+• | Loss of a neutral sulfur dioxide molecule. |
| 111 | [C8H15]+ | [C8H15]+ | Loss of the •SO2Cl group. |
| 99 | [SO2Cl]+ | [SO2Cl]+ | Cleavage of the C-S bond. |
| 83 | [C6H11]+ | [C6H11]+ | Loss of the ethyl group and the SO2Cl group. chegg.com |
By analyzing these fragments, researchers can piece together the structural components of the molecule, confirming the presence of the ethyl group, the cyclohexane ring, and the sulfonyl chloride functional group, and their connectivity.
X-ray Crystallography for Definitive Structural Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org The technique requires a single, high-quality crystal of the material. When a beam of X-rays is directed at the crystal, the rays are diffracted into a unique pattern of spots. excillum.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of all atoms, bond lengths, bond angles, and stereochemistry can be determined. researchgate.net
For this compound, obtaining a suitable crystal would allow for the unambiguous determination of:
Conformation: The preferred chair conformation of the cyclohexane ring.
Stereochemistry: The relative positions (axial or equatorial) of the ethyl and sulfonyl chloride substituents. Given the 1,3-substitution pattern, cis and trans isomers are possible, and X-ray crystallography would definitively distinguish between them.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant intermolecular forces like hydrogen bonds or dipole-dipole interactions.
While a published crystal structure for this compound is not available, the technique has been successfully applied to a wide range of small organic molecules, including various sulfonyl derivatives, demonstrating its utility for such structural determinations. mdpi.comacs.org The data obtained would be the gold standard for structural proof.
Table 3: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A specific symmetry group within the crystal system. |
| a, b, c (Å) | 10.5, 8.2, 12.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1025 | The volume of the unit cell. |
Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography is indispensable for separating components of a mixture, allowing for both qualitative and quantitative analysis. For this compound, gas and liquid chromatography are crucial for assessing the purity of the final product and for monitoring the progress of its synthesis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer for detection and identification. rsc.org
This technique is highly effective for:
Purity Assessment: A GC chromatogram of a pure sample of this compound would show a single major peak. The presence of other peaks would indicate impurities, such as starting materials, byproducts (e.g., chlorinated alkanes), or degradation products. nih.gov
Reaction Monitoring: By taking small aliquots from a reaction mixture over time, GC-MS can be used to track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. rsc.org
Isomer Separation: GC can often separate cis and trans isomers, which would appear as distinct peaks in the chromatogram, each with an identical mass spectrum.
Table 4: Typical GC-MS Method Parameters for Sulfonyl Chloride Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | RTX-5MS (or similar) | A non-polar column for separating compounds based on boiling point. rsc.org |
| Injector Temp. | 280 °C | Ensures rapid vaporization of the sample. rsc.org |
| Oven Program | 50 °C (1 min), then ramp 25 °C/min to 300 °C | Temperature gradient to elute compounds with different volatilities. rsc.org |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net It is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally sensitive. For sulfonyl chlorides, which can be reactive, HPLC provides a milder analysis alternative to GC. researchgate.net
Applications of HPLC for this compound include:
Purity Determination: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), would be the most common mode. google.com The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram, typically using a UV detector.
Reaction Monitoring: HPLC is excellent for monitoring reactions that are performed in a solvent. It can track the consumption of reactants and the formation of the sulfonyl chloride product, as well as any non-volatile byproducts. researchgate.net
Quantitative Analysis: With proper calibration using a standard of known concentration, HPLC can be used to accurately determine the concentration of this compound in a sample.
Due to the lack of a strong chromophore in this compound, UV detection at low wavelengths (e.g., ~200-210 nm) would be necessary. Alternatively, derivatization with a UV-active compound or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) could be employed. google.com
Table 5: Illustrative HPLC Method Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard reversed-phase column for separation of non-polar analytes. google.com |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) | Eluent system to move the sample through the column. sielc.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |
| Detector | UV at 205 nm | Detects compounds that absorb UV light. researchgate.net |
Computational Chemistry and Theoretical Investigations of 3 Ethylcyclohexane 1 Sulfonyl Chloride
Quantum Mechanical Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are a cornerstone of modern chemical research, providing a detailed description of the electronic structure and bonding within a molecule. For 3-Ethylcyclohexane-1-sulfonyl chloride, methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) can be employed to model its molecular orbitals, electron density distribution, and the nature of its chemical bonds.
These calculations can reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting the molecule's reactivity towards nucleophiles and electrophiles. The calculated electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating the likely sites for chemical reactions. For instance, the sulfonyl chloride group is expected to be highly electrophilic due to the presence of electronegative oxygen and chlorine atoms.
Illustrative Data from Quantum Mechanical Calculations:
| Property | Predicted Value/Observation | Significance |
| HOMO-LUMO Gap | Moderately large | Indicates good kinetic stability. |
| Partial Atomic Charges | High positive charge on sulfur | Confirms the electrophilic nature of the sulfonyl chloride group. |
| Bond Lengths (S-Cl, S-O) | Shorter than single bonds | Suggests partial double bond character. |
| Vibrational Frequencies | Characteristic S=O and S-Cl stretches | Can be used to correlate with experimental IR spectra. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to map out the potential energy surfaces for reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of reaction kinetics and mechanisms.
Sulfonyl chlorides are well-known to undergo nucleophilic substitution reactions, where the chloride ion is displaced by a nucleophile. nih.govmagtech.com.cn Computational studies can model the reaction pathway for the interaction of this compound with various nucleophiles (e.g., amines, alcohols). By calculating the energy of the reactants, transition state, and products, an energy profile can be constructed. This profile would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and would provide the theoretical activation energy, which can be compared with experimental kinetic data.
The cyclohexane (B81311) ring in this compound can exist in various conformations, with the chair conformation being the most stable. The ethyl and sulfonyl chloride substituents can occupy either axial or equatorial positions. Quantum mechanical calculations can be used to determine the relative energies of these different conformers. The most stable conformation will be the one that minimizes steric hindrance. It is generally expected that the conformer with both the ethyl and the sulfonyl chloride groups in equatorial positions would be the most stable. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interaction with other molecules.
Illustrative Conformational Analysis Data:
| Conformer (Ethyl, Sulfonyl Chloride) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial, Equatorial | 0.00 | ~95% |
| Equatorial, Axial | ~2.0 | ~4% |
| Axial, Equatorial | ~2.5 | ~1% |
| Axial, Axial | > 5.0 | <0.1% |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. mdpi.comacs.org These simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and intermolecular interactions.
By simulating this compound in different solvents, one can understand how the solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and reactivity. For instance, in a polar solvent, the polar sulfonyl chloride group will be well-solvated, which could influence the rate of nucleophilic substitution reactions. MD simulations can also be used to calculate properties such as the diffusion coefficient and radial distribution functions, which describe the local structure of the solution.
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. nih.govnih.govmedwinpublishers.comjbclinpharm.orgqub.ac.uk While no specific QSAR/QSRR studies on this compound were found, this approach could be applied to a series of related cyclohexanesulfonyl chlorides.
In a hypothetical QSAR study, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a series of analogs of this compound would be calculated. These descriptors would then be statistically correlated with their measured biological activity (e.g., enzyme inhibition). Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
Example of Descriptors Used in QSAR/QSRR:
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | Partial charge on sulfur | Relates to electrophilicity and electrostatic interactions. |
| Steric | Molar refractivity | Relates to the size and polarizability of the molecule. |
| Hydrophobic | LogP | Relates to the partitioning between aqueous and lipid phases. |
| Topological | Wiener index | Relates to molecular branching. |
In Silico Design of Novel Catalysts and Reagents
Computational chemistry can be a powerful tool for the in silico design of novel catalysts and reagents for reactions involving this compound. mdpi.com For example, if a specific transformation of the sulfonyl chloride group is desired, computational methods can be used to screen potential catalysts that could lower the activation energy for that reaction.
This process, often referred to as computer-aided molecular design (CAMD), can accelerate the discovery of new chemical transformations. By modeling the interaction of this compound with potential catalysts, researchers can predict which catalysts are most likely to be effective, thereby reducing the amount of experimental work required. For instance, one could design a phase-transfer catalyst that enhances the reactivity of this compound in a biphasic system by modeling the binding of the catalyst to the sulfonyl chloride.
Applications of 3 Ethylcyclohexane 1 Sulfonyl Chloride in Advanced Organic Synthesis
Construction of Complex Organic Scaffolds and Heterocycles
The reactivity of the sulfonyl chloride group in 3-ethylcyclohexane-1-sulfonyl chloride makes it a powerful tool for the synthesis of diverse organic structures. Sulfonyl chlorides are well-established precursors for sulfonamides, sulfonate esters, and sulfones, which are key functional groups in a wide array of bioactive molecules and functional materials.
The reaction of this compound with primary or secondary amines readily affords the corresponding sulfonamides . This reaction is fundamental to the construction of larger molecules, where the sulfonamide linkage provides a stable and synthetically versatile connection point. For instance, the incorporation of the 3-ethylcyclohexylsulfonyl group can influence the lipophilicity and conformational properties of the target molecule, which is of particular interest in medicinal chemistry.
Furthermore, this compound can participate in reactions leading to the formation of heterocyclic compounds . While specific examples involving this particular reagent are not extensively documented in mainstream literature, the general reactivity of sulfonyl chlorides is instructive. For example, in the presence of a suitable base, reaction with compounds containing appropriately positioned nucleophiles can lead to cyclization, forming sulfur-containing heterocycles. These heterocycles are prevalent in many pharmaceuticals and agrochemicals. The ethylcyclohexyl substituent can impart unique solubility and biological activity profiles to these heterocyclic systems.
| Reactant | Product Type | Key Bond Formed | Potential Application |
| Primary/Secondary Amine | Sulfonamide | S-N | Medicinal Chemistry, Materials Science |
| Dienes/Alkenes | Sulfones | S-C | Synthetic Intermediates |
| Alcohols/Phenols | Sulfonate Esters | S-O | Protecting Groups, Leaving Groups |
Derivatization for the Synthesis of Specialized Reagents and Ligands
The this compound scaffold serves as a versatile starting material for the synthesis of more complex and specialized chemical tools. The sulfonyl chloride functional group can be transformed into a variety of other functionalities, allowing for the tailoring of the molecule's properties for specific applications.
One important application is the synthesis of chiral ligands for asymmetric catalysis. By reacting this compound with chiral amines or alcohols, chemists can introduce stereogenic centers. The resulting sulfonamides or sulfonate esters can then be further modified to create ligands that can coordinate to metal centers. The bulky and conformationally flexible 3-ethylcyclohexyl group can play a crucial role in creating a specific chiral environment around the metal, influencing the stereochemical outcome of a catalytic reaction.
Moreover, derivatization of this compound can lead to the development of novel reagents for organic synthesis. For example, conversion of the sulfonyl chloride to a sulfonyl azide (B81097) would provide a reagent for diazo transfer reactions, which are important for the synthesis of carbenes and subsequent cyclopropanation or C-H insertion reactions.
| Derivative Type | Synthetic Transformation | Potential Use |
| Chiral Sulfonamide | Reaction with a chiral amine | Asymmetric Ligand |
| Sulfonyl Azide | Reaction with sodium azide | Diazo Transfer Reagent |
| Sulfinate Ester | Reduction and esterification | Radical Precursor |
Utilization in Multi-Step Total Synthesis Endeavors
In the context of the total synthesis of complex natural products, this compound can be employed as a key building block or reagent. The sulfonamide group, readily formed from the sulfonyl chloride, is a robust functional group that is stable to a wide range of reaction conditions, making it an ideal protecting group for amines. The N-sulfonyl protecting group can be cleaved under specific conditions, revealing the free amine at a later stage of the synthesis.
The 3-ethylcyclohexylsulfonyl group can also serve as a good leaving group in nucleophilic substitution reactions. Conversion of an alcohol to a 3-ethylcyclohexanesulfonate ester enhances its reactivity towards nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy is often employed to construct key fragments of a target molecule.
While specific, published total syntheses prominently featuring this compound are not readily found, the principles of its utility can be extrapolated from the widespread use of other sulfonyl chlorides in complex molecule synthesis. The choice of the 3-ethylcyclohexyl group over more common sulfonylating agents like tosyl chloride or mesyl chloride would likely be dictated by the specific steric and electronic requirements of a particular synthetic step.
Role in the Development of Supramolecular Assemblies
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. The sulfonamide group, which can be readily introduced using this compound, is an excellent hydrogen bond donor and acceptor. This property can be exploited to direct the assembly of molecules into well-defined supramolecular architectures such as sheets, helices, or capsules.
| Interaction Type | Molecular Feature | Resulting Assembly |
| Hydrogen Bonding | Sulfonamide group (N-H and S=O) | Ordered networks (sheets, helices) |
| Hydrophobic Interactions | 3-Ethylcyclohexyl group | Aggregates in polar solvents |
| Van der Waals Forces | 3-Ethylcyclohexyl group | Crystal packing, solid-state structures |
Future Research Directions and Uncharted Territories
Discovery of Novel Reactivity and Transformation Pathways
The exploration of novel chemical transformations is fundamental to advancing synthetic chemistry. For 3-Ethylcyclohexane-1-sulfonyl chloride, future research could significantly expand its synthetic utility beyond traditional nucleophilic substitution reactions.
One promising avenue lies in the realm of photoredox catalysis . Visible-light-mediated activation of sulfonyl chlorides can generate sulfonyl radicals, which are versatile intermediates for a variety of transformations. researchgate.netresearchgate.net Research in this area could uncover new pathways for the hydrosulfonylation of alkenes and alkynes using this compound, providing access to a range of complex sulfones. semanticscholar.org Furthermore, photoredox-catalyzed radical-radical cross-coupling reactions could enable the formation of new carbon-sulfur bonds, linking the 3-ethylcyclohexanesulfonyl moiety to various organic fragments. acs.org
Another area of interest is the development of transition metal-catalyzed reactions . Recent studies have shown that sulfonyl chlorides can act as a source of chlorine in C-H functionalization reactions. researchgate.net Investigating the potential of this compound in similar transformations could lead to novel methods for the selective chlorination of complex molecules. Additionally, exploring its role in metal-catalyzed cross-coupling reactions could provide new strategies for constructing intricate molecular architectures. The activation of the sulfonyl group by metal catalysts is an area that warrants further investigation to control and diversify the reactivity of this functional group. rsc.org
The reactivity of sulfonyl chlorides with unsaturated compounds, such as alkenes, alkynes, and imines, presents another fertile ground for discovery. magtech.com.cn Research could focus on developing new annulation reactions, sulfonylation, and other addition reactions involving this compound. These investigations could lead to the synthesis of novel heterocyclic compounds and other structurally diverse molecules.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research by accelerating discovery and optimizing processes. chemrxiv.orgnih.gov For this compound, these computational tools can be instrumental in navigating its complex reaction space.
Predictive modeling can be employed to forecast the outcomes of unknown reactions involving this compound. By training ML models on large datasets of known reactions, it is possible to predict the feasibility, yield, and selectivity of new transformations. beilstein-journals.org This approach can significantly reduce the number of trial-and-error experiments required, saving time and resources. For instance, an AI model could predict the optimal conditions for the reaction of this compound with a novel nucleophile or under a new catalytic system.
Furthermore, active learning and Bayesian optimization algorithms can guide the experimental design for reaction optimization. duke.edunih.gov These methods can intelligently select the most informative experiments to perform, rapidly identifying the optimal reaction parameters such as temperature, solvent, and catalyst loading. This data-driven approach can lead to significant improvements in reaction efficiency and yield with minimal experimental effort.
The development of global and local ML models will be crucial. Global models, trained on diverse reaction data, can provide initial predictions for novel reactions, while local models can be fine-tuned with specific experimental data for a particular reaction family to achieve high accuracy in optimization. beilstein-journals.org
Exploration of Bio-Inspired Synthetic Methodologies
Nature provides a vast source of inspiration for the development of novel and sustainable synthetic methods. Exploring bio-inspired and biocatalytic approaches for the synthesis and transformation of this compound could lead to greener and more efficient processes.
Enzymatic catalysis offers a powerful tool for performing highly selective reactions under mild conditions. pharmasalmanac.com Research could focus on identifying or engineering enzymes, such as haloperoxidases, that can catalyze the direct halosulfonation of 3-ethylcyclohexane, providing a green alternative to traditional chemical synthesis. researchgate.net Moreover, enzymes could be employed for the enantioselective sulfoxidation of related thioethers, which could then be converted to the corresponding sulfonyl chloride. mdpi.comresearchgate.net
The development of biomimetic catalysts that mimic the active sites of enzymes is another promising direction. These small-molecule catalysts can offer the advantages of enzymes, such as high selectivity, while being more robust and easier to handle. researchgate.net Bio-inspired approaches could also be used to design novel reaction media, such as deep eutectic solvents, to enhance the efficiency and sustainability of reactions involving this compound.
Development of Highly Enantioselective and Diastereoselective Transformations
Given that this compound possesses two stereocenters, the development of methods for its stereoselective synthesis and its application in stereoselective reactions is of paramount importance.
Future research should aim to develop catalytic enantioselective methods for the synthesis of specific stereoisomers of this compound. This could involve the use of chiral catalysts to control the stereochemistry of the sulfonyl group introduction onto the cyclohexane (B81311) ring. mdpi.com The synthesis of enantiopure sulfinyl compounds, which can be precursors to chiral sulfonyl chlorides, has been an area of active research and provides a strong foundation for this endeavor. nih.govacs.orgsemanticscholar.org
Once enantiomerically pure this compound is available, its use as a chiral building block in diastereoselective reactions can be explored. The stereochemistry of the cyclohexane ring and the sulfonyl group can influence the outcome of subsequent reactions, enabling the synthesis of complex molecules with high stereocontrol. For example, its reaction with chiral amines or alcohols could lead to the diastereoselective formation of sulfonamides and sulfonate esters.
Furthermore, the development of catalytic asymmetric reactions where this compound is a reactant is a significant challenge. This could involve, for instance, the enantioselective addition of the corresponding sulfonyl radical to prochiral alkenes, catalyzed by a chiral Lewis acid or a photoredox catalyst. rsc.orgnih.gov
Scalable and Industrially Relevant Synthetic Processes
For any new synthetic methodology to have a practical impact, it must be scalable and suitable for industrial application. Future research on this compound should therefore address the development of robust and efficient large-scale synthetic processes.
A key area of focus is the implementation of continuous flow chemistry . rsc.orgrsc.org Flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.com Developing a continuous flow synthesis of this compound could lead to a more efficient, safer, and cost-effective manufacturing process. This would involve optimizing reaction parameters in a flow system and developing in-line purification and analysis techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
